2-Ethyl-3-phenylquinoxaline 1,4-dioxide
CAS No.: 15034-22-7
Cat. No.: VC21013659
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15034-22-7 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide |
| Standard InChI | InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3 |
| Standard InChI Key | PNCGHFYGKVTCDV-UHFFFAOYSA-N |
| SMILES | CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
| Canonical SMILES | CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Ethyl-3-phenylquinoxaline 1,4-dioxide features a quinoxaline core structure, which consists of a benzene ring fused to a pyrazine ring. The compound is specifically substituted with an ethyl group at position 2 and a phenyl group at position 3, along with two oxygen atoms forming the 1,4-dioxide moiety. This structural arrangement contributes to its distinctive chemical reactivity and biological properties. The planar quinoxaline ring system combined with the 1,4-dioxide functionality creates unique electronic properties that influence its interactions with biological targets.
The presence of both the ethyl and phenyl substituents influences important characteristics such as lipophilicity, solubility, and metabolic stability, making this compound particularly interesting for structural optimization in drug development processes. These substituents also contribute to its three-dimensional configuration, affecting how it interacts with enzymes and receptors in biological systems.
Physicochemical Properties
The compound is characterized by a precise set of physicochemical properties that define its behavior in various environments and applications. These properties provide essential information for researchers working with this compound in different fields.
Table 1: Physicochemical Properties of 2-Ethyl-3-phenylquinoxaline 1,4-dioxide
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 15034-22-7 |
| IUPAC Name | 3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide |
| InChI Key | PNCGHFYGKVTCDV-UHFFFAOYSA-N |
The 1,4-dioxide functional groups are particularly noteworthy as they enhance the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry and material science. These N-oxide groups contribute significantly to the electronic distribution within the molecule, affecting its interactions with various biological targets, particularly DNA and enzymes.
Synthesis Methods
The Beirut Reaction
| Method | Starting Materials | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Beirut Reaction | Benzofuroxans, enols/enamines | 65-83% | High yield, versatile for different substituents |
| Direct Oxidation | Quinoxaline derivatives | Variable | Direct conversion from existing quinoxalines |
| Condensation Reactions | Dicarbonyl compounds | Moderate | Alternative approach for specific structures |
| Nucleophilic Aromatic Substitution | Halogenated intermediates | Variable | Useful for introducing specific functional groups |
For related quinoxaline derivatives, nucleophilic aromatic substitution (SNAr) followed by hydrolysis has proven effective. This approach involves reacting intermediates with bases such as NaOH under specific conditions to achieve the desired transformations . These alternative methods provide researchers with multiple synthetic options, allowing them to select the most appropriate approach based on available starting materials, desired yields, and specific structural requirements.
Applications and Biological Activities
Antimicrobial Properties
Quinoxaline 1,4-dioxides, including 2-ethyl-3-phenylquinoxaline 1,4-dioxide and its structural analogs, have demonstrated significant antimicrobial activity against various pathogens. Recent research has shown particular promise against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium smegmatis . The World Health Organization recognizes tuberculosis as one of the top 10 leading causes of global mortality, highlighting the importance of compounds with anti-TB potential.
The mechanism of antimicrobial action for these compounds often involves their ability to act as prodrugs that are activated by bacterial enzymes, enhancing their efficacy against resistant strains . This activation mechanism potentially allows for selective targeting of bacterial cells while minimizing toxicity to host cells, an important consideration in antimicrobial drug development.
Antitumor Activity
The antitumor potential of quinoxaline 1,4-dioxides has been a subject of growing research interest. Studies suggest that certain derivatives within this class exhibit selective cytotoxicity against tumor cells, particularly under hypoxic conditions commonly found in solid tumors. This selective activity makes them promising candidates for targeted cancer therapies.
The DNA-damaging nature of these compounds contributes to their potential anticancer properties. Their ability to interact with DNA and disrupt cellular processes in rapidly dividing cells provides a mechanistic basis for their cytotoxic effects. This property, combined with structural modifications to enhance selectivity, presents opportunities for developing new anticancer agents with improved efficacy and reduced side effects.
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for optimizing quinoxaline 1,4-dioxide derivatives for specific applications. Research has shown that the nature and position of substituents on the quinoxaline ring significantly influence biological activity. For instance, in related compounds, variations at positions 3, 6, and 7 affect their activity against mycobacterial strains .
In one study, a compound identified as 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide exhibited particularly potent activity against both M. tuberculosis and M. smegmatis strains, leading to its selection as a lead compound for further investigation . These findings highlight the importance of systematic structural modifications in developing optimized compounds with enhanced biological activities.
Chemical Reactivity
Reduction Reactions
One of the notable reactions of 2-ethyl-3-phenylquinoxaline 1,4-dioxide and related compounds is the reduction of the N-oxide groups. Research has shown that amines and functionalized hydrazines can reduce quinoxaline 1,4-dioxides to form mono-oxide quinoxalines or completely reduced quinoxalines . This reduction typically occurs under standard conditions using two equivalents of amine in ethanol under reflux for two hours.
The reduction behavior shows interesting chemoselectivity patterns. For example, studies on ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide demonstrated that most amines act only as reducing agents, with the exception of hydrazine hydrate, which also participated in nucleophilic substitution to form a 3-phenyl-2-quinoxalinecarbohydrazide derivative . This differential reactivity provides valuable insights for researchers designing synthetic pathways involving these compounds.
Mechanism of Action
The biological mechanism of action for compounds like 2-ethyl-3-phenylquinoxaline 1,4-dioxide involves complex interactions at the molecular level with various biological targets. The 1,4-dioxide moiety is particularly important for bioactivity, as it can participate in redox processes that generate reactive oxygen species or directly interact with cellular components.
Quinoxaline 1,4-dioxides are known to have DNA-damaging properties, which may contribute to their antimicrobial and antitumor activities. The precise mechanisms are typically elucidated through biological assays and structure-activity relationship studies, providing valuable information for optimizing compounds for specific therapeutic applications.
Analytical Techniques for Characterization
Spectroscopic Methods
Several spectroscopic techniques are routinely employed to characterize 2-ethyl-3-phenylquinoxaline 1,4-dioxide and related compounds:
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation and can reveal characteristic shifts related to substituents at different positions on the quinoxaline ring. In related quinoxaline derivatives, NMR studies have identified specific signal patterns that help confirm structural features. For instance, in similar compounds, negative shifts in the signals of carbon atoms at positions 9 and 10 have been observed for 6-amino and 7-amino derivatives, respectively . These shifts correlate with the increments of substituents in these positions, characteristic of benzene derivatives and polyaromatic compounds.
Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide additional structural information. In studies of related compounds, these techniques have been instrumental in definitively confirming the positions of substituents on the quinoxaline ring .
Crystallographic and Other Analytical Techniques
X-ray crystallography offers detailed information about the three-dimensional structure of quinoxaline 1,4-dioxides. This technique can resolve the planarity of the quinoxaline ring and hydrogen-bonding networks, providing critical insights into the compound's structural characteristics and potential interaction modes with biological targets.
Infrared (IR) spectroscopy helps identify functional groups and structural features of the compound. Mass spectrometry validates the molecular weight and fragmentation patterns, which is particularly useful for confirmation of structure and purity assessment.
Table 3: Key Analytical Techniques for Characterization of Quinoxaline 1,4-Dioxides
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